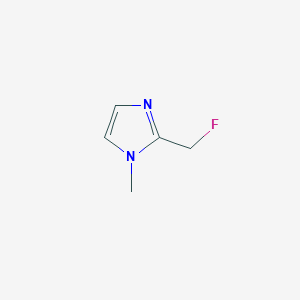

2-(Fluoromethyl)-1-methyl-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffold in Contemporary Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is considered a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active compounds. nih.govresearchgate.net This scaffold is a key component of essential biomolecules such as the amino acid histidine, the neurotransmitter histamine (B1213489), and purine (B94841) bases in nucleic acids. nih.gov

The significance of the imidazole scaffold lies in its unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its nitrogen atoms can be protonated or alkylated, allowing for diverse interactions with biological targets like enzymes and receptors. researchgate.net This versatility makes it a cornerstone in the design of therapeutic agents across various disease areas. nih.govresearchgate.netnih.gov

| Property | Description |

|---|---|

| Aromaticity | Planar, cyclic, conjugated system with 6 π-electrons, contributing to its stability. |

| Amphoteric Nature | Can act as both a weak acid and a weak base. |

| Hydrogen Bonding | The N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor. |

| Coordination Chemistry | The nitrogen atoms can coordinate with metal ions, playing a role in metalloenzymes and as ligands in coordination chemistry. wikipedia.org |

The Strategic Role of Fluorine in Modulating Molecular Properties for Research

The introduction of fluorine into organic molecules is a widely employed strategy in modern chemical research to modulate their properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. The substitution of hydrogen with fluorine can profoundly alter a molecule's electronic and conformational properties.

In the context of research, particularly in drug discovery, fluorine incorporation can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes.

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can influence its ability to cross biological membranes.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH.

Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a bioactive conformation.

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.

The monofluoromethyl group (-CH2F), as present in 2-(Fluoromethyl)-1-methyl-1H-imidazole, is of particular interest as it can act as a bioisostere for other common functional groups like the methyl (-CH3) or hydroxyl (-CH2OH) groups. This allows for fine-tuning of molecular properties while maintaining a similar size and shape.

Specific Context of 2-(Fluoromethyl)-1-methyl-1H-imidazole within Fluorinated Heterocycle Research

2-(Fluoromethyl)-1-methyl-1H-imidazole is a specific example of a fluorinated heterocycle that combines the features of the imidazole scaffold with the property-modulating effects of a monofluoromethyl group. Research into such compounds is driven by the desire to create novel molecules with tailored characteristics for specific applications.

While extensive research on this exact molecule is not widely published, its structure places it firmly within the ongoing investigation of fluorinated N-heterocycles. The synthesis of related structures, such as 2-(fluoromethyl)-1H-benzimidazole, has been reported, providing a basis for understanding the chemical behavior of the 2-(fluoromethyl)imidazole moiety. mdpi.com General synthetic strategies for the preparation of (fluoromethyl)imidazoles often involve the deoxyfluorination of precursor molecules like (hydroxymethyl)imidazoles or formylimidazoles. researchgate.net

Overview of Research Paradigms and Methodological Approaches

The investigation of fluorinated heterocycles like 2-(Fluoromethyl)-1-methyl-1H-imidazole employs a range of established research paradigms and methodologies.

Synthetic Approaches: The synthesis of such compounds is a primary focus of research. A common and direct method for introducing the fluoromethyl group is through deoxyfluorination. This involves the conversion of a hydroxyl group to a fluorine atom. For 2-(Fluoromethyl)-1-methyl-1H-imidazole, this would typically involve the synthesis of the precursor alcohol, (1-methyl-1H-imidazol-2-yl)methanol, followed by treatment with a deoxyfluorinating agent. researchgate.net

| Precursor | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| (1-methyl-1H-imidazol-2-yl)methanol | 17334-08-6 | C5H8N2O | 112.13 g/mol |

| 1-Methyl-2-imidazolecarboxaldehyde | 13750-81-7 | C5H6N2O | 110.11 g/mol |

Common deoxyfluorinating reagents include diethylaminosulfur trifluoride (DAST) and its more stable analogues like Deoxo-Fluor. acs.org More recently, reagents like PyFluor have been developed to offer improved safety and selectivity. acs.org The aldehyde precursor, 1-methyl-2-imidazolecarboxaldehyde, could also potentially be used, though this would require a reductive fluorination step.

Analytical Characterization: Once synthesized, rigorous characterization is essential to confirm the structure and purity of the compound. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the molecular structure. In ¹⁹F NMR, the chemical shift and coupling constants of the fluorine atom provide valuable information about its electronic environment. For analogous compounds, characteristic splitting patterns due to H-F and C-F coupling are observed. mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups within the molecule.

Computational Studies: Computational chemistry plays an increasingly important role in the study of fluorinated heterocycles. Methods such as Density Functional Theory (DFT) can be used to predict molecular properties, including geometries, electronic structures, and spectroscopic data. mdpi.comresearchgate.net Molecular docking studies can be employed to predict how these molecules might interact with biological targets, guiding further experimental work. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-(fluoromethyl)-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGZLZPDHPUPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoromethyl 1 Methyl 1h Imidazole and Its Derivatives

De Novo Synthesis Strategies for the Imidazole (B134444) Core

The formation of the imidazole ring from acyclic precursors, known as de novo synthesis, represents a fundamental approach to obtaining substituted imidazoles. These methods offer high flexibility in introducing various substituents onto the heterocyclic core.

Multi-component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for building complex heterocyclic structures.

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgijprajournal.com A significant modification of this protocol involves the substitution of ammonia with a primary amine to yield N-substituted imidazoles. wikipedia.org For the synthesis of 2-(Fluoromethyl)-1-methyl-1H-imidazole, a plausible variation would involve the condensation of glyoxal, fluoroacetaldehyde, and methylamine (B109427).

The reaction proceeds via the initial formation of a diimine intermediate from the reaction of the 1,2-dicarbonyl (glyoxal) with the primary amine (methylamine). This intermediate then condenses with the aldehyde (fluoroacetaldehyde) to form the desired imidazole ring after dehydration. wikipedia.org While the traditional Debus-Radziszewski reaction can sometimes suffer from low yields and side reactions, modern modifications have sought to improve its efficiency. ijprajournal.com For instance, the use of catalysts such as silicotungstic acid or conducting the reaction under solvent-free conditions has been shown to improve yields for various substituted imidazoles. ijprajournal.comnih.gov Recently, an adaptation of this reaction has been successfully used to synthesize long-chain N,N-disubstituted imidazolium (B1220033) ionic liquids in excellent yields. rsc.org

Table 1: Examples of Debus-Radziszewski and Related Syntheses

| Catalyst/Conditions | Reactants | Product Type | Yield | Reference |

| Silicotungstic acid (7.5 mol%) / Reflux | Benzil, Aromatic Aldehyde, Ammonium (B1175870) Acetate | Trisubstituted Imidazoles | 94% | ijprajournal.com |

| InCl₃·3H₂O / Room Temp. | Benzil, Benzaldehyde, Ammonium Acetate | Tri- or Tetra-substituted Imidazoles | up to 82% | nih.gov |

| Urea (B33335)–ZnCl₂ (low-melting mixture) | Phenanthrenequinone, Aldehyde, Amine | 2-Aryl-1H-phenanthro[9,10-d]imidazoles | Excellent | ijprajournal.com |

| On-water, Acetic Acid | Glyoxal, Formaldehyde, 1-Decylamine | 1,3-Di(decyl)imidazolium Acetate | 94% | rsc.org |

The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles. semanticscholar.org The classic approach involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The reaction can also be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.org This circumvents the need to isolate the often-unstable imine intermediate.

For the target molecule, 2-(Fluoromethyl)-1-methyl-1H-imidazole, this methodology would require a synthetic equivalent for a "fluoromethyl-TosMIC" or a different strategic disconnection. A more direct application of the vL-3CR would involve the reaction of an appropriate aldehyde and methylamine to form an aldimine in situ. This aldimine then undergoes a base-induced [3+2] cycloaddition with TosMIC. The subsequent elimination of p-toluenesulfinic acid from the resulting imidazoline (B1206853) intermediate yields the imidazole ring. semanticscholar.orgorganic-chemistry.org The versatility of the Van Leusen reaction has made it a cornerstone in the synthesis of a wide array of medicinally important imidazole-containing molecules. nih.gov

Table 2: Overview of Van Leusen Imidazole Synthesis

| Reaction Type | Key Reagents | Intermediate | Product | Reference |

| Two-component | Pre-formed Aldimine, TosMIC | 4-Tosyl-2-imidazoline | 1,5-Disubstituted Imidazole | organic-chemistry.org |

| Three-component (vL-3CR) | Aldehyde, Amine, TosMIC | In situ generated Aldimine | 1,4,5-Trisubstituted Imidazole | semanticscholar.orgorganic-chemistry.org |

A broad range of cyclization strategies exists for imidazole synthesis that rely on the reaction between carbonyl compounds and various amine and nitrogen sources. One notable approach is the reaction of α-amino ketones with an amidine source. For the synthesis of 2-(Fluoromethyl)-1-methyl-1H-imidazole, a retrosynthetic analysis would point to an α-amino ketone and a fluorinated amidine precursor.

Another versatile method involves the catalyst-free [3+2] cyclization of vinyl azides with amidines, which has been shown to produce 2,4-disubstituted imidazoles in good to excellent yields. acs.org The proposed mechanism involves the nucleophilic addition of the amidine to the vinyl azide, followed by the loss of dinitrogen gas, cyclization, and subsequent elimination of ammonia to afford the imidazole product. acs.org This method demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents. acs.org

Electrochemical synthesis has emerged as a green and efficient alternative to traditional methods, often avoiding the need for harsh reagents, transition metals, and external oxidants. rsc.orgrsc.org Several electrochemical protocols for the synthesis of substituted imidazoles have been developed.

One such method involves the electrochemical oxidative tandem cyclization of aryl ketones and benzylamines to yield 1,2,4-trisubstituted imidazoles. organic-chemistry.org Another approach describes the synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines under undivided electrolytic conditions. rsc.orgrsc.org This method relies on an electrochemical C(sp3)–H amination. More recently, an electrochemically induced synthesis of imidazoles from vinyl azides and benzyl (B1604629) amines has been reported, proceeding under constant current in an undivided cell. mdpi.comnih.gov These electrochemical strategies offer a direct and environmentally benign pathway to the imidazole core and could potentially be adapted for the synthesis of fluorinated derivatives. rsc.org

Table 3: Selected Electrochemical Syntheses of Imidazoles

| Starting Materials | Product Type | Key Features | Reference |

| Enamines, Benzylamines | 1,2,4,5-Tetrasubstituted Imidazoles | Metal- and oxidant-free, C(sp³)–H amination | rsc.orgrsc.org |

| Vinyl Azides, Benzyl Amines | Trisubstituted Imidazoles | Constant current, undivided cell | mdpi.comnih.gov |

| Aryl Ketones, Benzylamines | 1,2,4-Trisubstituted Imidazoles | Metal- and oxidant-free, direct C-N bond formation | organic-chemistry.org |

Ring-Closing Reactions for Imidazole Formation

Ring-closing or cyclization reactions of pre-functionalized linear precursors are a common strategy for forming heterocyclic rings, including imidazoles. rsc.org These methods form one or two bonds in the final cyclization step to construct the core.

A notable example is the cyclization of amido-nitriles to form 2,4-disubstituted imidazoles. rsc.org This transformation can be promoted under mild conditions, making it compatible with a variety of functional groups. Another relevant strategy is the BF₃·Et₂O promoted reaction of triazoles with nitriles, which yields protected imidazoles substituted at the C-2 and C-4 positions. rsc.org The reaction is proposed to proceed through the ring-opening of the triazole to form a diazo-imine intermediate, which then reacts with the nitrile and subsequently cyclizes. rsc.org Deoxyfluorination of suitable (hydroxymethyl)imidazole precursors also represents a key post-cyclization functionalization to install the fluoromethyl group. researchgate.net For instance, 2-(fluoromethyl)- and 4-(fluoromethyl)imidazoles have been successfully prepared using this approach. researchgate.net

Targeted Fluoromethylation and Functionalization Strategies

The introduction of the fluoromethyl group is a critical step that defines the target compound. Directing this functionalization to the C2 position of the imidazole ring requires specific and reliable chemical transformations.

Introduction of the Fluoromethyl Moiety at C2 Position

One of the most direct and widely used methods for synthesizing 2-(fluoromethyl)imidazoles is the deoxyfluorination of the corresponding 2-(hydroxymethyl)imidazole precursors. researchgate.net This nucleophilic substitution reaction replaces a hydroxyl group with a fluorine atom. The precursor, (1-methyl-1H-imidazol-2-yl)methanol, can be prepared through standard methods and then subjected to a deoxyfluorinating agent.

Several reagents have been developed for this purpose, with varying reactivity and substrate scope. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are common choices. researchgate.net Deoxo-Fluor is often preferred due to its higher thermal stability compared to DAST, which can decompose violently. The reaction mechanism involves the activation of the alcohol by the reagent, followed by an Sₙ2-type displacement by a fluoride (B91410) ion. acs.org The choice of reagent and reaction conditions can be optimized to achieve high yields while minimizing potential side reactions. orgsyn.org

Table 2: Common Reagents for Deoxyfluorination of Alcohols

| Reagent | Structure | Key Characteristics |

|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | (C₂H₅)₂NSF₃ | Widely used but thermally unstable; effective for a broad range of alcohols. researchgate.netresearchgate.net |

| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | [CH₃O(CH₂)₂]₂NSF₃ | More thermally stable alternative to DAST; offers good chemoselectivity. orgsyn.org |

| PyFluor (2-Pyridinesulfonyl fluoride) | C₅H₄NSO₂F | Low-cost, stable solid reagent; known for high selectivity and functional group tolerance. acs.org |

| AlkylFluor | Imidazolium-based reagent | Bench-stable reagent capable of fluorinating primary and secondary alcohols under practical conditions. thieme-connect.com |

This table is generated based on information from sources discussing general deoxyfluorination reagents and their properties. researchgate.netresearchgate.netacs.orgorgsyn.orgthieme-connect.com

Electrophilic Fluorination Methodologies

Electrophilic fluorination serves as a primary method for introducing fluorine into organic molecules by using reagents that act as an electrophilic fluorine source ("F+"). wikipedia.org These reagents typically feature a fluorine atom attached to a highly electron-withdrawing group, often a nitrogen atom, which makes them stable, safe, and effective. wikipedia.org Common examples include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and commercially available salts like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgnih.gov

The synthesis of a related benzimidazole (B57391) derivative, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, was achieved through benzylic fluorination using Selectfluor. mdpi.com In this process, an alkoxyamine precursor was treated with Selectfluor at 0 °C, resulting in the formation of the fluorinated product in a 77% yield. mdpi.com This approach highlights the utility of modern electrophilic fluorinating agents in creating C-F bonds at positions activated for such substitutions. The mechanism is believed to involve the combination of a carbon-centered nucleophile with the electrophilic fluorine source, though the exact pathway (Sₙ2 versus single-electron transfer) can be debated. wikipedia.org

Table 1: Examples of Electrophilic Fluorination Reagents

| Reagent Name | Abbreviation | Common Application |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of enolates, activated C-H bonds, and other nucleophiles. nih.govmdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Effective fluorinating agent for a wide range of substrates. wikipedia.orgjuniperpublishers.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An alternative to NFSI, used in various fluorination reactions. wikipedia.org |

| N-Fluoropyridinium salts | - | Cationic reagents that exhibit high reactivity for electrophilic fluorination. wikipedia.orgjuniperpublishers.com |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination provides an alternative pathway, utilizing a nucleophilic fluoride source to displace a suitable leaving group. This method is foundational for synthesizing many organofluorine compounds. nih.gov Key to this approach is the conversion of a precursor, such as a 2-(hydroxymethyl) or 2-(chloromethyl) imidazole, into the desired 2-(fluoromethyl) derivative. Research has shown that 2-(fluoromethyl)imidazoles can be prepared through the deoxyfluorination of corresponding (hydroxymethyl)imidazole precursors. researchgate.net

This transformation involves activating the hydroxyl group to turn it into a better leaving group, followed by substitution with a fluoride ion. Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in conjunction with phase-transfer catalysts to enhance solubility and reactivity. nih.gov More specialized reagents, such as those derived from imidazole-activated precursors, have also been developed for the nucleophilic fluorination of phosphonates, demonstrating the versatility of imidazole-based chemistry in facilitating these reactions. researchgate.net The synthesis of various fluoromethylated compounds has been successfully achieved using nucleophilic sources like tetra-n-butylammonium fluoride (TBAF) or silver fluoride (AgF) to displace benzylic bromides or chlorides. nih.govdoi.org

Regioselective N-Methylation Strategies

The N-alkylation of unsymmetrically substituted imidazoles, such as a 2-(fluoromethyl)-1H-imidazole intermediate, presents a challenge in regioselectivity. The imidazole ring contains two nitrogen atoms (N-1 and N-3) that can potentially be alkylated, leading to a mixture of isomers. The outcome of the reaction is influenced by several factors, including the electronic and steric properties of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., solvent and base). otago.ac.nz

Studies on imidazole alkylation show that in basic media, where the imidazole anion is the reactive species, electron-withdrawing groups direct the incoming electrophile to the more remote nitrogen atom. otago.ac.nz Steric hindrance also plays a crucial role; larger substituents on the ring or bulkier alkylating agents favor substitution at the less sterically hindered nitrogen. otago.ac.nz In neutral conditions, the tautomeric equilibrium of the imidazole ring can dictate the product ratio, where the major tautomer, even if less reactive, may control the outcome. otago.ac.nz

Post-Cyclization N-Alkylation Protocols

Post-cyclization N-alkylation involves the introduction of the methyl group onto the pre-formed imidazole ring. Various protocols have been developed to control the regioselectivity of this step. A common approach is the direct alkylation of the NH-imidazole using a methylating agent in the presence of a base.

For instance, N-alkylation of imidazoles has been achieved using alkyl halides with potassium hydroxide (B78521) impregnated on alumina, providing good yields under mild conditions. ciac.jl.cn Another established method involves using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) to deprotonate the imidazole, followed by the addition of a methyl halide. beilstein-journals.org The choice of base and solvent system is critical. For example, using potassium carbonate (K₂CO₃) in acetonitrile (B52724) has been shown to be effective for the N-alkylation of nitroimidazoles, leading to good yields of the desired N-1 alkylated product. researchgate.net A specific methodology for producing the more sterically hindered N-methylated (benz)imidazole isomer has also been developed, highlighting the sophisticated control that can be achieved in these reactions. nih.gov

Table 2: Conditions for Post-Cyclization N-Alkylation of Imidazoles

| Base / System | Solvent | Alkylating Agent | Typical Application | Reference |

|---|---|---|---|---|

| KOH / Al₂O₃ | - | Alkyl Halides | Mild condition N-alkylation of imidazoles. | ciac.jl.cn |

| NaH | THF | Alkyl Halides/Tosylates | N-1 selective alkylation of substituted indazoles/imidazoles. | beilstein-journals.org |

| K₂CO₃ | Acetonitrile | Alkyl Halides | Regioselective N-alkylation of nitroimidazoles. | researchgate.net |

| Cs₂CO₃ | Dioxane | Tosylates | N-1 selective alkylation of substituted indazoles. | nih.gov |

Derivatization and Further Functionalization of the Imidazole Ring

Once the 2-(fluoromethyl)-1-methyl-1H-imidazole core is synthesized, its utility can be expanded through further functionalization of the imidazole ring, particularly at the C4 and C5 positions.

Substitution Reactions at C4 and C5 Positions

The C4 and C5 positions of the imidazole ring are electronically distinct and can be targeted for substitution reactions. Direct C-H functionalization has emerged as a powerful tool for this purpose. Palladium-catalyzed C-H arylation methods have been developed for the regioselective introduction of aryl groups at the C5 position of N-substituted imidazoles. nih.gov Achieving functionalization at the less reactive C4 position can be more challenging but has been made possible through strategies like the "SEM-switch," where a protecting group is transposed from N-1 to N-3, thereby activating the C4 position (which becomes a C5 position in the new tautomer) for subsequent arylation. nih.gov

While these methods often focus on arylation, the underlying principles of activating and substituting C-H bonds can be extended to other groups. The synthesis of 4,5-disubstituted imidazoles can also be achieved through condensation reactions where the substituents are incorporated during the ring-forming step, for example, from 1,2-diketones and an ammonia source. organic-chemistry.org

Introduction of Diverse Functional Groups (e.g., nitro, halo)

Halogenation: Halogen atoms can be introduced onto the imidazole ring to serve as handles for further cross-coupling reactions. For example, sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole demonstrates that the C4 position can be brominated. researchgate.net Another approach involves the O-acylation of imidazole N-oxides, which can then undergo substitution to introduce a halogen at the C2 position. researchgate.net

Nitration: The introduction of a nitro group (—NO₂) onto the imidazole ring is a common functionalization reaction. The nitration of 2-methylimidazole (B133640) using a mixture of nitric acid and sulfuric acid typically yields 2-methyl-5-nitroimidazole. google.com The conditions for this reaction must be carefully controlled to ensure safety. google.comgoogle.com For a 1,2-disubstituted imidazole like 2-(fluoromethyl)-1-methyl-1H-imidazole, nitration is expected to occur at either the C4 or C5 position, with the regiochemical outcome influenced by the directing effects of the existing fluoromethyl and methyl groups. The synthesis of 1-methyl-5-nitro-1H-imidazole and 1-alkyl-4-nitro-1H-imidazole by nitration of the corresponding N-methylated precursors has been well-documented. researchgate.netnih.gov

Formation of Complex Hybrid Imidazole Structures

The development of complex hybrid structures containing the 2-(fluoromethyl)-1-methyl-1H-imidazole moiety is an area of growing interest for creating novel compounds with potentially enhanced biological activities or material properties. One common strategy involves the fusion of the imidazole ring with other heterocyclic systems. For instance, the synthesis of imidazo[1,2-a]pyridines, a class of privileged scaffolds in medicinal chemistry, can be achieved through multicomponent reactions. While direct synthesis from 2-(fluoromethyl)-1-methyl-1H-imidazole is not extensively documented, related methodologies provide a blueprint. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for example, allows for the one-pot synthesis of imidazo-fused heterocycle dimers with tunable fluorescent properties. researchgate.net This reaction typically involves an isocyanide, an amidine, and an aldehyde, and could potentially be adapted to incorporate a fluorinated imidazole precursor.

Another important class of hybrid structures are triazole-imidazole conjugates. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for linking a triazole ring to an imidazole scaffold. nih.govnih.govresearchgate.net This approach offers a modular way to create diverse libraries of hybrid molecules. For example, a propargylated imidazole derivative can be reacted with various azides to generate a range of triazole-imidazole hybrids. nih.gov Although direct examples starting with 2-(fluoromethyl)-1-methyl-1H-imidazole are scarce in the literature, the versatility of this reaction suggests its applicability.

Furthermore, palladium-catalyzed tandem reactions offer a powerful tool for constructing π-expanded imidazoles. rsc.orgnih.gov These reactions can involve a sequence of intermolecular Heck arylation followed by an intramolecular aerobic oxidative C-H amination, starting from a vinyl-substituted imidazole. rsc.orgnih.gov Adapting such a sequence to a fluorinated vinyl-imidazole precursor could lead to the formation of complex, fused polyheterocyclic systems.

Catalytic Systems and Green Chemistry Principles in Imidazole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient catalytic processes. The synthesis of 2-(fluoromethyl)-1-methyl-1H-imidazole and its derivatives is no exception, with significant research efforts directed towards metal-catalyzed reactions, metal-free alternatives, and the use of green reaction media.

Metal-Catalyzed Processes (e.g., Cu, Pd, Ag, Fe)

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of imidazoles. Copper and palladium are among the most extensively used metals for these transformations.

Copper-catalyzed reactions are particularly prevalent for C-N and C-F bond formations. The Ullmann-type C-N cross-coupling reaction, catalyzed by copper salts like CuCl, is a well-established method for the synthesis of N-heteroarylcarbazoles, often employing a ligand such as 1-methyl-imidazole itself to promote the reaction. rsc.org Copper-catalyzed fluorination of aryl bromides using AgF as the fluorine source has also been reported, where a directing group is often essential for the success of the catalytic cycle. rsc.orgnih.gov Such methodologies could be adapted for the fluorination of appropriate imidazole precursors. More recently, copper-catalyzed C-H fluorination/functionalization sequences have emerged, allowing for the transformation of benzylic C-H bonds into C-F bonds, which can then be further functionalized. nih.govtcsedsystem.edu

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Cu(phen)Cl2 | Imidazole, Benzylidene hydrazine, p-substituted benzaldehyde | Imidazole derivatives | 78-80 | nih.gov |

| CuI / Ligand | Aryl iodides, Amines | Arylated amines | High | acs.org |

| CuCl / 1-methyl-imidazole | Carbazoles, 2-Bromopyridine derivatives | N-heteroarylcarbazoles | High | rsc.org |

Palladium-catalyzed reactions are instrumental for C-C and C-H bond functionalization. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are used in the synthesis of π-expanded imidazoles. rsc.orgnih.gov Furthermore, palladium-catalyzed C-H activation is a powerful strategy for the direct functionalization of the imidazole ring, avoiding the need for pre-functionalized substrates. researchgate.net For instance, Pd(II)-catalyzed cyclization of aromatic ketones with maleimides through weak chelation-assisted dual C-H activation has been reported to generate tricyclic heterocyclic molecules. nih.gov

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Reference |

| Pd(OAc)2 / Ligand | Tandem Heck and Oxidative Amination | 2-Vinyl imidazoles, Aryl halides | Imidazole-fused polyheterocycles | Moderate to High | rsc.orgnih.gov |

| Pd(II) / Ac-Ile-OH | Dual C-H Functionalization | Aromatic ketones, Maleimides | Tricyclic heterocycles | Good to Excellent | nih.gov |

| Pd(OAc)2 / PPh3 | Asymmetric Allylic Trifluoromethylation | Allyl fluorides | Trifluoromethylated products | High | rsc.org |

Other metal catalysts , such as those based on silver (Ag) and iron (Fe), also find application. Silver catalysts, for example, have been used in decarboxylative fluorination reactions. mdpi.com Iron-based catalysts, often in the form of magnetic nanoparticles, are gaining attention as reusable and environmentally friendly alternatives for imidazole synthesis. dntb.gov.ua

Metal-Free and Organocatalytic Approaches

The development of metal-free and organocatalytic methods aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals.

Metal-free synthesis of imidazoles can be achieved through various strategies. For example, the synthesis of 1,2,3-triazoles, which can be linked to imidazoles, can be performed under metal-free conditions. mdpi.com

Organocatalysis offers a powerful alternative for asymmetric synthesis. The enantioselective fluorination of aldehydes, a key step in creating chiral fluorinated building blocks, can be achieved with high efficiency using small organic molecules as catalysts. mdpi.comorganic-chemistry.orgsci-hub.se Imidazolidinone-based catalysts, for instance, have been successfully employed for the α-fluorination of aldehydes. mdpi.comsci-hub.se While direct organocatalytic fluorination of a pre-formed 1,2-dimethylimidazole (B154445) to produce the target compound is not widely reported, the principles of enamine and iminium catalysis could be applied to suitable precursors.

| Catalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (%) | Reference |

| Imidazolidinone | α-Fluorination | Aldehydes | α-Fluoro aldehydes | High | mdpi.comsci-hub.se |

| Chiral Dicarboxylic Acid | Fluorocyclization | γ-Substituted allylamines | Cyclized fluorinated derivatives | up to 97 | mdpi.com |

| β,β-Diaryl Serines | Electrophilic Fluorination | α-Substituted β-diketones | α-Fluorinated β-diketones | up to 94 | mdpi.com |

Deep Eutectic Solvents and Sustainable Reaction Media

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. mdpi.comencyclopedia.pubosti.govnih.gov These solvents are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a low melting point. mdpi.com Choline chloride-based DES, such as those formed with urea or glycerol, have been successfully used as both the solvent and catalyst for the synthesis of various imidazole derivatives. mdpi.com The use of DES can lead to improved reaction rates, easier product isolation, and enhanced recyclability of the reaction medium. mdpi.com While the direct synthesis of 2-(fluoromethyl)-1-methyl-1H-imidazole in a DES has not been specifically detailed, the successful application of these solvents in the synthesis of other fluorinated heterocycles and a wide range of imidazoles suggests their potential for this transformation. mdpi.comnih.gov

Reusable Catalyst Systems in Imidazole Synthesis

The development of reusable catalysts is a key aspect of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. Magnetic nanoparticles have emerged as promising supports for catalysts due to their high surface area and the ease of separation from the reaction mixture using an external magnet. dntb.gov.uasci-hub.se For instance, a chloro-deoxycellulose/ferroferric oxide (CDC@Fe3O4) nanocomposite has been used as a recyclable catalyst for the synthesis of tetra-substituted imidazoles. dntb.gov.ua Similarly, other magnetic nano-catalysts have been employed for the synthesis of various imidazole derivatives, demonstrating good to excellent yields and the ability to be reused for multiple cycles without a significant loss of activity. dntb.gov.uasci-hub.se The application of such reusable catalyst systems to the synthesis of 2-(fluoromethyl)-1-methyl-1H-imidazole could offer a more sustainable and cost-effective production route.

Mechanistic Investigations of 2 Fluoromethyl 1 Methyl 1h Imidazole Formation and Reactivity

Elucidation of Reaction Pathways and Transition States

The formation of substituted imidazoles is a cornerstone of heterocyclic chemistry, with numerous synthetic strategies developed. Understanding the underlying mechanisms, reaction pathways, and transition states is critical for controlling product outcomes and optimizing synthesis.

Detailed Reaction Mechanisms for Imidazole (B134444) Core Formation

The synthesis of the imidazole ring system can be achieved through several established mechanistic pathways, often involving multicomponent reactions that efficiently build the heterocyclic core.

One of the most classic methods is the Radziszewski reaction , first described in 1882. This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). researchgate.netwikipedia.org The mechanism proceeds through a series of condensation and cyclization steps. Initially, the dicarbonyl compound reacts with ammonia to form a diimine. Concurrently, the aldehyde reacts with ammonia to form an intermediate that subsequently reacts with the diimine. An intramolecular cyclization followed by dehydration and oxidation yields the final imidazole ring.

Modern variations often employ multicomponent reactions (MCRs) , which offer high atom economy and procedural simplicity. For instance, 2,4,5-trisubstituted imidazoles can be synthesized from a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt (as the ammonia source). rsc.org A proposed mechanism for this type of reaction is outlined below:

Condensation: The aldehyde and the ammonium salt react to form an aldimine intermediate.

Intermediate Formation: The 1,2-diketone reacts with the ammonium salt to form a diamine or related species.

Cyclization: These intermediates undergo a cyclization-condensation sequence to form a dihydroimidazole (B8729859) species.

Aromatization: The dihydroimidazole intermediate is then oxidized to the aromatic imidazole product.

Transition-metal-free approaches have also been developed, such as the base-promoted deaminative coupling of benzylamines and nitriles, which provides a direct route to 2,4,5-trisubstituted imidazoles through the liberation of ammonia. rsc.org The choice of reactants and conditions allows for the construction of a wide array of substituted imidazoles. rsc.orgorganic-chemistry.org

| Reaction Name | Reactants | Key Mechanistic Features |

| Radziszewski Reaction | 1,2-Dicarbonyl, Aldehyde, Ammonia | Condensation, diimine formation, cyclization, oxidation. researchgate.netwikipedia.org |

| Three-Component Synthesis | 1,2-Diketone, Aldehyde, Ammonium Acetate | Catalyst-driven condensation and cyclization-aromatization sequence. rsc.org |

| Deaminative Coupling | Benzylamine (B48309), Nitrile | Base-promoted coupling with liberation of ammonia. rsc.org |

Mechanistic Insights into Fluoromethyl Group Introduction and Stability

The introduction of a fluoromethyl (-CH2F) group onto the imidazole ring can be achieved through several methods, most commonly involving the modification of a precursor with a pre-existing functional group at the C2 position.

A primary route is the deoxyfluorination of a corresponding (hydroxymethyl)imidazole. researchgate.net For example, 2-(hydroxymethyl)-1-methyl-1H-imidazole can be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to replace the hydroxyl group with fluorine via a nucleophilic substitution mechanism.

A more recent study on a related benzimidazole (B57391) derivative provides mechanistic insight into an alternative pathway using Selectfluor, an electrophilic fluorinating agent. mdpi.com The reaction of 4,7-dimethoxy-1-methyl-2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]methyl}-1H-benzimidazole with Selectfluor did not result in the expected aromatic fluorination but instead produced the 2-(fluoromethyl) product. A Single Electron Transfer (SET) mechanism was proposed:

SET Initiation: An electron is transferred from the alkoxyamine to Selectfluor.

Mesolytic Cleavage: This induces the cleavage of the C-O bond, forming a stable TEMPO radical and a benzylic-type methylene (B1212753) radical at the C2 position of the imidazole.

Fluorine Abstraction: The methylene radical then abstracts a fluorine atom (F•) from the Selectfluor radical cation to yield the final 2-(fluoromethyl) product. mdpi.com

The stability of the 2-(fluoromethyl) group is primarily attributed to the high bond dissociation energy of the C-F bond. acs.org However, its stability can be influenced by the electronic nature of the imidazole ring and the presence of the N-methyl group, which prevents certain degradation pathways that are accessible to N-H imidazoles.

Influence of Substituents on Reaction Regioselectivity and Pathway

Substituents on the reacting molecules exert profound control over the regioselectivity and the operative reaction mechanism.

In the formation of the imidazole core itself, the choice of catalyst can direct the outcome of competitive reactions. For example, in a four-component reaction involving a diketone, aldehyde, primary amine, and ammonium acetate, the formation of a 1,2,4,5-tetrasubstituted imidazole can compete with the formation of a 2,4,5-trisubstituted imidazole (from the three-component reaction without the primary amine). The use of specific catalysts, such as Zn(BF4)2, has been shown to selectively favor the formation of the tetrasubstituted product. rsc.org

The position of substituents is also critical. A recent study on the didefluorination of o-trifluoromethyl benzylamines to form fluorinated tricyclic 2H-imidazoles found that the ortho positioning of the trifluoromethyl group was essential for the reaction cascade to proceed. acs.org When the isomeric p-trifluoromethyl benzylamine was used, only complex mixtures were obtained, demonstrating that the specific regioisomer is required for the desired pathway. acs.org

For the target molecule, the presence of the methyl group at the N-1 position is highly significant. This substituent blocks the N-H proton, which is a key site of reactivity in many imidazole reactions. For instance, the facile hydrolysis observed in N-unsubstituted 2-(trifluoromethyl)imidazoles is largely suppressed upon N-alkylation because the mechanism requires an initial deprotonation at the N-1 position. researchgate.net

Reactivity Studies of the Fluoromethyl Group

The reactivity of the fluoromethyl group is dominated by the strength of the C-F bond and the electronic influence of the imidazole ring.

Hydrolysis and Nucleophilic Substitution Reactions

The C-F bond is the strongest single bond to carbon, making the fluorine in a fluoromethyl group a poor leaving group under typical nucleophilic substitution conditions. Consequently, 2-(fluoromethyl)-1-methyl-1H-imidazole is expected to be relatively stable towards hydrolysis and reaction with common nucleophiles.

While nucleophilic substitution at a saturated carbon bearing a fluorine atom is difficult, reactions on halogenated imidazole rings are well-documented. rsc.org For these reactions to occur on the fluoromethyl group, activation would likely be required. The electrophilicity of the imidazole ring can be enhanced by protonation, which may facilitate nucleophilic attack, though this is more relevant for substitutions on the ring itself rather than the exocyclic group. sci-hub.se Any substitution reaction would likely proceed through a high-energy SN2 transition state.

A recent report described a base-mediated didefluorination of o-trifluoromethyl benzylamines that proceeds via a 1,4-elimination of a fluoride (B91410) ion to generate a difluoroquinone methide intermediate. acs.org This illustrates that under specific conditions (strong base, appropriately positioned activating group), C-F bonds can be cleaved. However, such a pathway is not directly applicable to 2-(fluoromethyl)-1-methyl-1H-imidazole.

Reactivity of Difluoromethyl and Trifluoromethyl Analogs

The reactivity of a fluorinated methyl group at the C2 position of an imidazole ring is dramatically altered by the number of fluorine atoms. This is particularly true for imidazoles that are unsubstituted at the N-1 position.

For N-H imidazoles, reactivity towards hydrolysis increases with fluorine substitution:

2-(Difluoromethyl)imidazole: This compound is highly reactive towards basic hydrolysis. researchgate.net

2-(Trifluoromethyl)imidazole: This analog undergoes facile alkaline hydrolysis with a half-life of 5.8 hours in 0.1 N KOH at 30°C. researchgate.net

The mechanism for the hydrolysis of both the di- and trifluoromethyl N-H imidazoles is believed to involve a common sequence:

Deprotonation: The imidazole N-H proton is removed by a base to form an imidazolate anion.

Fluoride Elimination: The anion facilitates the elimination of a fluoride ion (HF for the difluoro analog), forming a transient and highly reactive azafulvene intermediate (a difluorodiazafulvene in the case of the trifluoromethyl starting material). This step is rate-limiting.

Nucleophilic Attack: The azafulvene intermediate is rapidly attacked by water, leading to the formation of an imidazole-2-carboxylic acid. researchgate.net

Crucially, this high reactivity is lost upon N-alkylation. researchgate.net The N-methyl group in compounds like 2-(difluoromethyl)-1-methyl-1H-imidazole and 2-(trifluoromethyl)-1-methyl-1H-imidazole prevents the initial deprotonation step, thereby shutting down the azafulvene-mediated hydrolysis pathway. As a result, these N-methylated analogs are significantly more stable towards hydrolysis compared to their N-H counterparts.

| Compound | N-1 Substituent | Reactivity to Basic Hydrolysis | Proposed Mechanism |

| 2-(Fluoromethyl)-1-methyl-1H-imidazole | -CH3 | Low | SN2 (requires activation) |

| 2-(Difluoromethyl)-1H-imidazole | -H | High | Azafulvene intermediate formation researchgate.net |

| 2-(Trifluoromethyl)-1H-imidazole | -H | Very High | Azafulvene intermediate formation researchgate.net |

| 2-(Trifluoromethyl)-1-methyl-1H-imidazole | -CH3 | Low | Hydrolysis pathway blocked by N-methylation researchgate.net |

Radical Difluoromethylation Mechanisms

The introduction of a difluoromethyl (-CF2H) group onto an imidazole ring, a process closely related to the formation of monofluoromethylated imidazoles, can proceed through various radical-based mechanisms. While direct studies on 2-(fluoromethyl)-1-methyl-1H-imidazole are not extensively detailed in the literature, the mechanisms for difluoromethylation of the imidazole core provide significant insight. These reactions are often initiated by visible light and employ photocatalysts.

One efficient method involves the visible light-induced radical cascade difluoromethylation/cyclization of imidazoles with unactivated alkenes. nih.gov In these processes, a difluoromethyl radical precursor, such as the stable and easily handled difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−), is used. nih.govacs.org The reaction is typically initiated by a photocatalyst, like fac-Ir(ppy)3, which, upon irradiation with visible light (e.g., blue LEDs), becomes excited. acs.org

A proposed general mechanism, which can be extrapolated to the formation of related compounds, involves the following key steps:

Generation of the Difluoromethyl Radical: The excited photocatalyst reduces the difluoromethyl source, generating the crucial •CF2H radical. cas.cn

Radical Addition and Cyclization: The •CF2H radical then adds to an unactivated alkene tethered to the imidazole ring, initiating a cascade cyclization to form polycyclic imidazole structures. nih.gov The involvement of a radical mechanism is supported by experiments where the addition of a radical scavenger, such as 2,2,6,6-tetramethyl-piperidin-1-oxyl (TEMPO), inhibits the reaction. acs.org

Product Formation: The resulting cyclized radical intermediate undergoes further steps to yield the final difluoromethylated product.

Light on-off experiments have demonstrated that the reaction ceases in the absence of light, confirming the necessity of a photocatalytic cycle. nih.gov The stability of the fluoroalkyl radical is a key factor, with the order being CH2F• > CF2H• > CF3•. The geometry of these radicals also changes with fluorine substitution, becoming more tetrahedral. rsc.org

While these examples focus on difluoromethylation and often lead to polycyclic systems, the fundamental principles of generating a fluorinated methyl radical and its subsequent reaction with the imidazole scaffold are central to understanding the formation of 2-(fluoromethyl)-1-methyl-1H-imidazole.

A different radical pathway has been proposed for the formation of a related benzimidazole derivative, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, from an alkoxyamine precursor using Selectfluor. mdpi.com This reaction involves a Single Electron Transfer (SET) mechanism. The proposed steps are:

SET from the alkoxyamine to Selectfluor induces cleavage of the C-O bond.

This cleavage generates a methylene radical at the 2-position of the benzimidazole ring and a TEMPO+ cation.

The methylene radical then abstracts a fluorine radical (F•) from the reduced Selectfluor species to form the final fluorinated product. mdpi.com

This SET mechanism provides an alternative radical pathway for the formation of 2-(fluoromethyl) substituted imidazoles without the need for light.

Table 1: Key Reagents and Conditions in Radical Difluoromethylation of Imidazoles

| Aspect | Details | Reference |

|---|---|---|

| Difluoromethyl Source | Difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−) | nih.gov, acs.org |

| Photocatalyst | fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3) | acs.org |

| Initiation | Visible Light (e.g., 5W blue LEDs) | nih.gov, acs.org |

| Mechanism Type | Radical Cascade Addition/Cyclization | nih.gov |

| Alternative Fluorinating Agent | Selectfluor (for related benzimidazoles) | mdpi.com |

| Alternative Mechanism | Single Electron Transfer (SET) | mdpi.com |

Intramolecular Interactions and Conformational Analysis Influencing Reactivity

The reactivity of 2-(fluoromethyl)-1-methyl-1H-imidazole is significantly influenced by its three-dimensional structure and the non-covalent interactions within the molecule. Conformational analysis helps in understanding the preferred spatial arrangement of the atoms, which in turn dictates steric accessibility and the orientation of reactive orbitals.

For imidazole derivatives, the conformation is often determined by the rotational barriers around single bonds. In 2-(fluoromethyl)-1-methyl-1H-imidazole, a key rotational bond is the C2-CH2F bond connecting the fluoromethyl group to the imidazole ring. The rotation around this bond determines the orientation of the fluorine atom relative to the imidazole ring.

Studies on related N-substituted imidazoles have shown that dispersion energies are the major contributors to the stability of the solid-state structures, even when different atom-atom contacts are present. nih.gov For 2-(fluoromethyl)-1-methyl-1H-imidazole, intramolecular interactions such as hydrogen bonds and dipole-dipole interactions are expected to play a crucial role. The electronegative fluorine atom and the nitrogen atoms of the imidazole ring can participate in various weak interactions.

Computational studies, often using Density Functional Theory (DFT), are powerful tools for analyzing these interactions. For instance, in N-acylhydrazone derivatives, methylation was found to reduce the planarity of the molecule, disrupting conjugation and altering chemical shifts in NMR spectra. nih.gov Similarly, the methyl group at the N1 position and the fluoromethyl group at the C2 position in 2-(fluoromethyl)-1-methyl-1H-imidazole will influence the electronic distribution and planarity of the imidazole ring system.

Analysis of related fluorinated compounds provides further insights. In 2-fluorobenzaldehydes, a planar conformation with the fluorine and oxygen atoms in a trans orientation is generally more stable. rsc.org While the geometry of the five-membered imidazole ring differs from a benzene (B151609) ring, similar stabilizing or destabilizing through-space interactions between the fluorine atom and the ring's nitrogen atoms (specifically N3) are plausible and would affect the conformational preference of the fluoromethyl group.

The presence of the N-methyl group prevents the NH-tautomerism seen in unsubstituted imidazoles, simplifying the conformational landscape. However, its steric bulk can influence the preferred orientation of the adjacent 2-(fluoromethyl) substituent. The interaction between the methyl hydrogens and the fluoromethyl group can lead to a preferred rotational conformer that minimizes steric hindrance.

NMR spectroscopy is a key experimental technique for conformational analysis. In the case of 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, specific couplings between fluorine and nearby protons and carbons (e.g., 2JH-F, 1JC-F, 2JC-F, and 4JC-F) were identified. mdpi.com These coupling constants are sensitive to the dihedral angles between the coupled nuclei and thus provide valuable information about the molecule's average conformation in solution.

Table 2: Expected Conformational Influences and Interactions

| Structural Feature | Potential Influence / Interaction | Relevant Analogy / Finding |

|---|---|---|

| C2-CH2F Bond | Rotation determines the orientation of the fluorine atom relative to the imidazole ring, affecting reactivity. | Rotational barriers are critical in determining molecular shape and stability. mdpi.com |

| N1-Methyl Group | Prevents tautomerism; its steric bulk can influence the conformation of the adjacent C2-substituent. | Methylation can reduce planarity and disrupt electronic conjugation in related systems. nih.gov |

| Fluoromethyl Group | The electronegative fluorine can participate in intramolecular dipole-dipole or hydrogen-bonding-like interactions with ring atoms or the N-methyl group. | In 2-fluorobenzaldehydes, through-space interactions between fluorine and the carbonyl group determine conformational preference. rsc.org |

| Imidazole Ring | Provides a scaffold with specific electronic properties and nitrogen atoms that can act as interaction sites. | Dispersion energies are a major stabilizing force in the crystal packing of N-substituted imidazoles. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Fluoromethyl 1 Methyl 1h Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 2-(Fluoromethyl)-1-methyl-1H-imidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Proton (¹H) NMR for Structural Confirmation and Tautomerism Studies

The ¹H NMR spectrum is anticipated to provide key information for structural confirmation. The imidazole (B134444) ring protons, the N-methyl protons, and the fluoromethyl protons will each exhibit characteristic chemical shifts and coupling patterns.

In related imidazole structures, the protons on the imidazole ring typically appear in the aromatic region. researchgate.netresearchgate.net The N-methyl group is expected to present as a singlet, shifted downfield due to the electron-withdrawing nature of the imidazole ring. researchgate.net A crucial feature would be the signal for the fluoromethyl (-CH₂F) group. This would appear as a doublet due to coupling with the adjacent fluorine atom (²JH-F). For the analogous compound, 2-(fluoromethyl)-1H-benzimidazole, this signal is reported at 5.64 ppm with a coupling constant (²JH-F) of 47.5 Hz. mdpi.comresearchgate.net A similar chemical shift and coupling constant are expected for the title compound.

As 2-(Fluoromethyl)-1-methyl-1H-imidazole is N-methylated, it is locked in one tautomeric form, simplifying the spectrum and precluding studies of tautomerism that would be relevant for its N-unsubstituted counterpart.

Predicted ¹H NMR Data for 2-(Fluoromethyl)-1-methyl-1H-imidazole:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4/H-5 | ~7.0-7.5 | d, d | ~1-3 |

| N-CH₃ | ~3.7-4.0 | s | - |

| CH₂F | ~5.6 | d | ²JH-F ≈ 48 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in 2-(Fluoromethyl)-1-methyl-1H-imidazole will give a distinct signal.

The carbon atoms of the imidazole ring are expected to resonate in the range of approximately 115-145 ppm. researchgate.net The C-2 carbon, being attached to both a nitrogen and the fluoromethyl group, will be significantly affected. In the related 2-(fluoromethyl)-1H-benzimidazole, the C-2 carbon appears as a doublet at 148.6 ppm with a ²JC-F coupling constant of 19.7 Hz. mdpi.comresearchgate.net A similar pattern is anticipated here. The N-methyl carbon will likely appear around 30-35 ppm, potentially showing a small long-range coupling to fluorine (⁴JC-F). mdpi.comresearchgate.net The fluoromethyl carbon is the most indicative, expected to be a doublet with a large one-bond C-F coupling constant (¹JC-F), typically in the range of 160-170 Hz. mdpi.com

Predicted ¹³C NMR Data for 2-(Fluoromethyl)-1-methyl-1H-imidazole:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-2 | ~147-150 | d | ²JC-F ≈ 19-20 |

| C-4 | ~120-130 | d | Small JC-F possible |

| C-5 | ~120-130 | s | - |

| N-CH₃ | ~32-35 | q (from H), possible d (from F) | ⁴JC-F ≈ 2-3 |

| CH₂F | ~75-80 | d | ¹JC-F ≈ 165 |

Fluorine-19 (¹⁹F) NMR for Probing Chemical Environment of Fluorine

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. biophysics.org The chemical shift of the fluorine atom is highly dependent on its electronic environment. colorado.edu For 2-(Fluoromethyl)-1-methyl-1H-imidazole, the ¹⁹F NMR spectrum is expected to show a single resonance for the -CH₂F group.

This signal will be split into a triplet due to coupling with the two adjacent protons (²JF-H). The chemical shift for fluoromethyl groups attached to heterocyclic rings can vary, but for the analogous 2-(fluoromethyl)-1H-benzimidazole, the signal appears at -213.92 ppm. mdpi.comresearchgate.net A similar value is expected for the title compound. This technique is particularly useful for confirming the presence and electronic environment of the fluorine atom in the molecule.

Predicted ¹⁹F NMR Data for 2-(Fluoromethyl)-1-methyl-1H-imidazole:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₂F | ~ -210 to -220 | t | ²JF-H ≈ 48 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. For 2-(Fluoromethyl)-1-methyl-1H-imidazole (C₅H₇FN₂), the calculated molecular weight is approximately 114.06 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 114 would be expected. The fragmentation pattern would likely involve the loss of fragments characteristic of the structure. For instance, loss of a fluorine atom would lead to a peak at m/z 95. Another potential fragmentation pathway is the loss of the fluoromethyl radical (-CH₂F), resulting in a fragment ion corresponding to the 1-methylimidazolium (B8483265) cation at m/z 81. Cleavage of the N-methyl group could also be observed. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy. mdpi.com

Predicted Mass Spectrometry Data for 2-(Fluoromethyl)-1-methyl-1H-imidazole:

| m/z | Predicted Identity |

| 114 | [M]⁺ |

| 95 | [M - F]⁺ |

| 81 | [M - CH₂F]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

For 2-(Fluoromethyl)-1-methyl-1H-imidazole, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-F bonds. The C-H stretching vibrations of the imidazole ring and the methyl/fluoromethyl groups would likely appear in the 2900-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ range. researchgate.net A key feature would be a strong absorption band corresponding to the C-F stretching vibration, which typically occurs in the 1000-1100 cm⁻¹ region. The exact position of these bands can provide information about the electronic structure of the molecule.

Predicted IR Absorption Bands for 2-(Fluoromethyl)-1-methyl-1H-imidazole:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | ~3100-3150 |

| C-H stretch (aliphatic) | ~2950-3000 |

| C=N, C=C stretch | ~1400-1600 |

| C-F stretch | ~1000-1100 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique would reveal bond lengths, bond angles, and intermolecular interactions in the solid state.

While no crystal structure for 2-(Fluoromethyl)-1-methyl-1H-imidazole has been reported, analysis of related structures such as 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole provides insights into the types of intermolecular interactions that might be expected. mdpi.com For the title compound, one would expect to determine the planarity of the imidazole ring and the orientation of the fluoromethyl and N-methyl substituents. Intermolecular interactions, such as C-H···N or C-H···F hydrogen bonds, could play a significant role in the crystal packing. A full crystallographic analysis would provide definitive data on the molecule's three-dimensional architecture.

Determination of Absolute Configuration and Conformation

The conformational preferences of imidazole derivatives are influenced by the nature and size of their substituents. In the case of 2-(Fluoromethyl)-1-methyl-1H-imidazole, the rotation around the single bond connecting the fluoromethyl group to the imidazole ring is a key conformational parameter. While direct crystallographic data on the parent compound is not extensively documented in the reviewed literature, analysis of related structures provides valuable insights.

For instance, the conformational analysis of α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol, a more complex imidazole derivative, was successfully performed using a combination of ¹H Nuclear Overhauser Effect (NOE) spectroscopy and density functional theory (DFT) calculations. figshare.com This approach allowed for the elucidation of the relative orientation of the phenyl rings, demonstrating that they are oriented to avoid coplanarity. figshare.com A similar integrated approach could be applied to 2-(Fluoromethyl)-1-methyl-1H-imidazole to determine the preferred orientation of the fluoromethyl group relative to the imidazole ring.

For chiral derivatives of 2-(Fluoromethyl)-1-methyl-1H-imidazole, determining the absolute configuration is essential. A common strategy involves the use of chiral derivatizing agents (CDAs). For example, the axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA) has been employed to determine the absolute configuration of β-chiral aminoalcohols. acs.orgacs.org The formation of diastereomeric esters with the chiral analyte allows for their distinction using NMR spectroscopy, and the observed chemical shift differences can be correlated to a specific absolute configuration based on a general conformational model. acs.orgacs.org However, the reliability of such models can be affected by factors like hydrogen bonding and steric hindrance. acs.org

Table 1: Spectroscopic Data for a Related Fluoromethylated Benzimidazole (B57391) Derivative

| Compound | Technique | Key Findings | Reference |

| 2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole | ¹H NMR | Methylene (B1212753) signal at 5.61 ppm, split into a doublet with a coupling constant (²JH-F) of 48.2 Hz due to ¹H-¹⁹F coupling. | mdpi.com |

| ¹³C NMR | Methylene carbon signal at 76.8 ppm, appearing as a doublet with a ¹JC-F of 165.5 Hz. The imidazole C-2 signal at 147.1 ppm is also a doublet (²JC-F = 19.0 Hz). | mdpi.com | |

| ¹⁹F NMR | Signal at -214.93 ppm, appearing as a triplet (²JF-H = 48.0 Hz) due to coupling with the adjacent methylene protons. | mdpi.com |

This data, while for a benzimidazole, provides expected spectroscopic characteristics for the 2-(fluoromethyl)-1-methyl-imidazole moiety.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions play a pivotal role in the supramolecular chemistry of imidazole-containing compounds, dictating their crystal packing and influencing their physical properties.

Hydrogen Bonding: In the absence of a crystal structure for 2-(Fluoromethyl)-1-methyl-1H-imidazole, we can infer potential hydrogen bonding patterns from related compounds. The primary hydrogen bond acceptor in this molecule is the N3 nitrogen of the imidazole ring. While the fluoromethyl group is generally a weak hydrogen bond donor, interactions of the C-H···N or C-H···F type are possible. In crystals of other imidazole derivatives, N-H···N hydrogen bonds are a common and dominant feature, linking molecules into chains or more complex networks. mdpi.comeurjchem.comresearchgate.net For instance, in the crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, molecules are linked into chains via intermolecular O-H···N hydrogen bonds. nih.gov The molecular conformation of this compound is also stabilized by an intramolecular C-H···O hydrogen bond. nih.gov

Table 2: Common Intermolecular Interactions in Imidazole Derivatives

| Interaction Type | Description | Typical Distance/Geometry | References |

| Hydrogen Bonding | N-H···N or O-H···N interactions are prevalent in imidazoles with available donors and acceptors, forming chains or sheets. | N···N distances typically range from 2.8 to 3.2 Å. | mdpi.comeurjchem.comnih.gov |

| π-π Stacking | Attraction between the electron clouds of adjacent imidazole rings. Can be parallel-displaced or T-shaped. | Interplanar distances are often in the range of 3.3 to 3.8 Å. | researchgate.netrsc.orgnih.gov |

| C-H···π Interactions | Weak hydrogen bonds where a C-H bond acts as a donor to the π-system of an adjacent imidazole ring. | - | rsc.orgnih.gov |

The combination of these intermolecular forces dictates the final three-dimensional architecture of solid-state 2-(Fluoromethyl)-1-methyl-1H-imidazole and its derivatives, which in turn influences properties such as solubility and melting point. A detailed analysis using X-ray crystallography and computational tools like Hirshfeld surface analysis would be necessary to fully characterize these interactions for the specific compound of interest. eurjchem.comresearchgate.netrsc.org

Computational and Theoretical Studies on 2 Fluoromethyl 1 Methyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 2-(Fluoromethyl)-1-methyl-1H-imidazole, DFT calculations would provide significant insights into its behavior.

Prediction of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO Gap)

DFT calculations are instrumental in determining the electronic properties of a molecule. Key parameters that would be calculated for 2-(Fluoromethyl)-1-methyl-1H-imidazole include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and signifies the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For instance, in studies of other imidazole (B134444) derivatives, the introduction of different substituent groups has been shown to modulate this gap, thereby tuning the molecule's reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for an Imidazole Derivative

| Parameter | Representative Value | Significance for 2-(Fluoromethyl)-1-methyl-1H-imidazole |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A relatively large gap would suggest good kinetic stability for the molecule. |

Note: The values in this table are representative examples based on similar molecules and are not the actual calculated values for 2-(Fluoromethyl)-1-methyl-1H-imidazole.

Conformational Analysis and Energy Landscapes

The presence of the fluoromethyl group introduces rotational flexibility around the carbon-carbon and carbon-nitrogen single bonds. Conformational analysis using DFT would be employed to identify the most stable three-dimensional arrangements (conformers) of 2-(Fluoromethyl)-1-methyl-1H-imidazole. By systematically rotating these bonds and calculating the energy of each resulting structure, an energy landscape can be mapped out.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, which include DFT methods, are essential for elucidating the mechanisms of chemical reactions.

Modeling of Reaction Pathways and Transition States

For any proposed reaction involving 2-(Fluoromethyl)-1-methyl-1H-imidazole, quantum chemical calculations can be used to model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—can be located and characterized.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By mapping the potential energy surface, chemists can gain a detailed step-by-step understanding of how a reaction proceeds. This approach has been used to trace reaction paths for complex organic reactions, providing insights that are not always accessible through experimental means alone. nist.gov

Understanding Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, quantum chemical calculations can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the activation energies for the different possible reaction pathways leading to various isomers, the most favorable pathway and therefore the major product can be predicted.

For 2-(Fluoromethyl)-1-methyl-1H-imidazole, this could be relevant in, for example, electrophilic substitution reactions on the imidazole ring. The calculations would indicate which of the available carbon atoms is most susceptible to attack.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. While DFT calculations focus on static structures and energies, MD simulations model the movement of atoms and molecules, offering insights into processes such as conformational changes, solvent effects, and interactions with other molecules.

For 2-(Fluoromethyl)-1-methyl-1H-imidazole, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and calculating the forces between all atoms over a series of small time steps. This would allow for the observation of how the molecule behaves in a more realistic, dynamic setting. For instance, MD simulations have been used to study the hydrogen bonding and liquid dynamics of imidazole and 1-methylimidazole (B24206), revealing details about their structural organization and reorientation dynamics in the liquid phase. jst.go.jpchemeo.comuni.lu

Exploration of Conformational Flexibility and Solvation Effects

Computational studies are instrumental in elucidating the conformational landscape and the influence of solvents on the structure of heterocyclic compounds like 2-(Fluoromethyl)-1-methyl-1H-imidazole. While specific computational research on this exact molecule is not extensively documented in publicly available literature, principles derived from studies on related imidazole and fluorinated compounds can provide significant insights.

Conformational Flexibility:

The conformational flexibility of 2-(Fluoromethyl)-1-methyl-1H-imidazole is primarily dictated by the rotation around the single bond connecting the fluoromethyl group to the imidazole ring. The presence of the methyl group at the 1-position and the fluoromethyl group at the 2-position introduces steric and electronic effects that influence the preferred orientation of the fluoromethyl group relative to the imidazole ring.

Theoretical calculations, such as Density Functional Theory (DFT), are commonly employed to explore the potential energy surface associated with the rotation of substituents. For analogous 1,2-disubstituted imidazoles, studies have shown that the rotation of substituents is often characterized by relatively low energy barriers, indicating a degree of conformational flexibility at room temperature. The substitution of hydrogen with a fluorine atom in the methyl group is expected to introduce both steric bulk and significant electronic changes due to fluorine's high electronegativity. This can lead to specific preferred conformations where the fluoromethyl group is oriented to minimize steric hindrance and optimize electrostatic interactions. For instance, studies on α-trifluoromethyl α,α-disubstituted α-amino acids have demonstrated that the trifluoromethyl group significantly influences the peptide backbone conformation. nii.ac.jp

The conformational preferences of related α,α-disubstituted amino acids have been shown to induce stable secondary structures like helices in peptides. nii.ac.jp While not a peptide, this highlights the structure-directing influence of fluorinated alkyl groups. In the case of 2-(Fluoromethyl)-1-methyl-1H-imidazole, computational modeling would likely reveal the most stable conformer by analyzing the dihedral angle between the C-F bond and the plane of the imidazole ring.

Solvation Effects:

Solvation plays a critical role in the behavior of molecules, potentially altering their conformational preferences and electronic properties. nih.govresearchgate.net The interaction between a solute and solvent molecules can be modeled using either explicit or implicit solvation models in computational chemistry. pyscf.orgmuni.cz